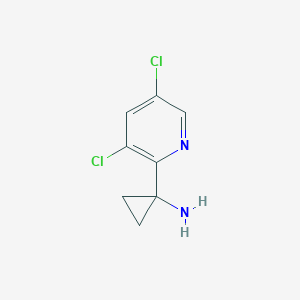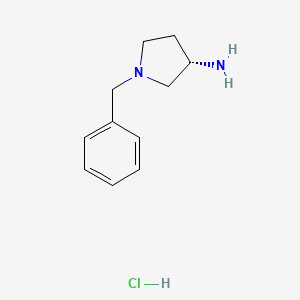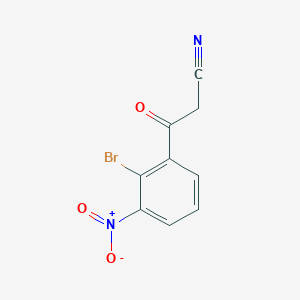
Methyl (S)-1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (S)-1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate is a synthetic organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of an amino group, a fluorine atom, and a carboxylate ester group attached to the indene ring system
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (S)-1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indene Ring: The indene ring system can be synthesized through a series of cyclization reactions starting from suitable precursors such as substituted benzene derivatives.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination reactions using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amination: The amino group can be introduced through nucleophilic substitution reactions using amines or ammonia.
Esterification: The carboxylate ester group can be formed by reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol or the amino group to a primary amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols or primary amines.
Substitution: Formation of substituted indene derivatives.
科学研究应用
Methyl (S)-1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of novel materials with unique properties, such as fluorinated polymers.
作用机制
The mechanism of action of Methyl (S)-1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The presence of the fluorine atom can enhance its binding affinity and selectivity towards target proteins.
相似化合物的比较
Methyl (S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate: Lacks the fluorine atom, which may result in different biological activity and binding properties.
Methyl (S)-1-amino-6-chloro-2,3-dihydro-1H-indene-4-carboxylate: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and interactions.
Methyl (S)-1-amino-6-bromo-2,3-dihydro-1H-indene-4-carboxylate: Contains a bromine atom, which can influence the compound’s chemical and biological properties.
Uniqueness: The presence of the fluorine atom in Methyl (S)-1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate imparts unique electronic and steric effects, enhancing its potential as a versatile compound in various applications. The fluorine atom can increase the compound’s metabolic stability and binding affinity, making it a valuable candidate for drug development and other scientific research endeavors.
属性
分子式 |
C11H12FNO2 |
|---|---|
分子量 |
209.22 g/mol |
IUPAC 名称 |
methyl (1S)-1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate |
InChI |
InChI=1S/C11H12FNO2/c1-15-11(14)9-5-6(12)4-8-7(9)2-3-10(8)13/h4-5,10H,2-3,13H2,1H3/t10-/m0/s1 |
InChI 键 |
BUDLOWSOWKSKRK-JTQLQIEISA-N |
手性 SMILES |
COC(=O)C1=CC(=CC2=C1CC[C@@H]2N)F |
规范 SMILES |
COC(=O)C1=CC(=CC2=C1CCC2N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Amino-3'-cyano[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12839313.png)





![2-Oxo-2-[2-(trifluoromethyl)phenyl]acetaldehyde](/img/structure/B12839351.png)
![3-[(Difluoromethyl)sulphanyl]phenyl methyl ether](/img/structure/B12839353.png)





